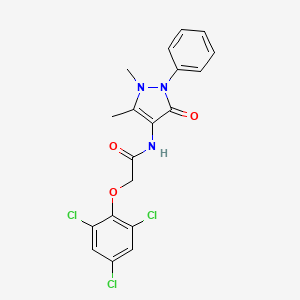![molecular formula C15H17NO6S B5782274 ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate, also known as EFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFA is a sulfonamide derivative that has been synthesized using various methods.
科学的研究の応用
Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate has been found to have potential applications in various fields of scientific research. It has been reported to have anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been reported to have antifungal activity against different fungal strains.
作用機序
The mechanism of action of ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of genes involved in cancer cell survival. This compound has also been found to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate has several advantages as a potential drug candidate. It has been found to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations, such as its low solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for research on ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and to improve its stability and solubility for use in clinical trials.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent.
合成法
Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods, such as the reaction of 4-hydroxyphenylacetic acid with 2-furylmethylamine followed by the reaction with chlorosulfonic acid and subsequent reaction with ethyl alcohol. Another method involves the reaction of 4-chlorophenylacetic acid with 2-furylmethylamine, followed by the reaction with sodium ethoxide and ethyl chloroacetate. These methods have been reported in the literature, and the purity and yield of this compound have been analyzed using various spectroscopic techniques.
特性
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-2-20-15(17)11-22-12-5-7-14(8-6-12)23(18,19)16-10-13-4-3-9-21-13/h3-9,16H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEJGBIKYDXZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)


![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)




![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)